molecular formula C13H8ClN3OS B3862326 3-chloro-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B3862326
M. Wt: 289.74 g/mol
InChI Key: OTMBQRDBWCLPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings, substituted with a chloro group and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophene derivatives and benzene derivatives under acidic or basic conditions.

    Pyrimidinyl Group Introduction: The pyrimidinyl group can be introduced through nucleophilic substitution reactions using pyrimidine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

3-chloro-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-chloro-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrimidinyl group can interact with nucleic acids or proteins, potentially inhibiting their function. The benzothiophene core may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(pyrimidin-2-yl)propanamide: Similar in structure but lacks the benzothiophene core.

    2-(pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidinyl group but have different core structures.

Uniqueness

3-chloro-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core with a pyrimidinyl group This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

IUPAC Name

3-chloro-N-pyrimidin-2-yl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3OS/c14-10-8-4-1-2-5-9(8)19-11(10)12(18)17-13-15-6-3-7-16-13/h1-7H,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMBQRDBWCLPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide
Reactant of Route 4
3-chloro-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.